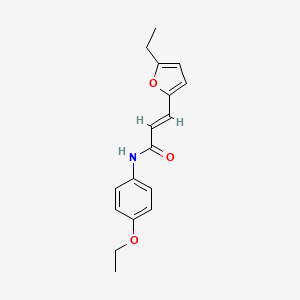

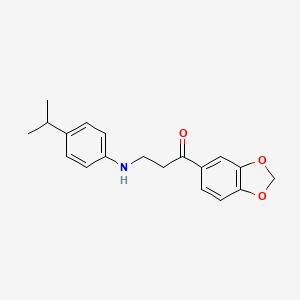

(E)-N-(4-乙氧基苯基)-3-(5-乙基呋喃-2-基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acrylamide derivatives often involves the condensation of acyl chlorides with amine groups in the presence of a base. For compounds similar to (E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)acrylamide, one-pot reaction methods have been developed that involve the reaction of substituted phenylacetamides with isothiocyanates and alkylating agents in a basic medium. These methods have been shown to be effective for the selective synthesis of acrylamide derivatives with complex substituents (Bondock, 2014).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated through single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For example, a similar compound was characterized, revealing the presence of intermolecular hydrogen bonding and π-π stacking interactions that contribute to the stability of the crystal structure (Lee, 2009).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including polymerization and addition reactions. The presence of the acrylamide group allows for the formation of polymers with specific properties, such as water solubility and thermal responsiveness. These properties can be finely tuned by modifying the substituents on the phenyl ring or by incorporating other functional groups into the polymer chain (Chua, 2012).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, depend on the specific substituents and the molecular structure. Detailed studies on similar compounds have shown that the crystal packing is influenced by noncovalent interactions, including hydrogen bonding and π-π stacking, which can affect the compound's solubility and melting point (Matos, 2016).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives are largely determined by the reactivity of the acrylamide group and the nature of the substituents on the phenyl ring. These compounds can undergo nucleophilic addition reactions, participate in polymerization processes, and form complexes with metals. Studies on similar compounds have highlighted their potential applications in creating materials with specific optical and electronic properties (Rawat, 2015).

科学研究应用

丙烯酰胺衍生物的合成和表征

对丙烯酰胺衍生物的合成和表征的研究,比如对硝酸溶液中铜的缓蚀剂的研究,展示了丙烯酰胺化合物在材料科学中的多功能性。这些衍生物已经显示出作为缓蚀剂的有效性,表明它们在各种工业应用中保护金属免受腐蚀的潜力(Ahmed Abu-Rayyan et al., 2022)。

光响应聚合物

从丙烯酰胺和含偶氮苯基丙烯酰胺衍生物中开发的光响应聚合物突显了丙烯酰胺衍生物在创建智能材料中的应用。这些聚合物在暴露于紫外光和可见光时表现出亲疏水性的可逆变化,表明它们在开发响应性涂层或药物传递系统中的用途(H. Akiyama & N. Tamaoki, 2004)。

与生物分子的相互作用

丙烯酰胺、丙烯醛和5-羟甲基糠醛与氨基酸和DNA的相互作用揭示了丙烯酰胺衍生物的生物相关性。这项研究对于理解丙烯酰胺及其衍生物的潜在毒理影响以及它们在生物系统中的行为至关重要,这可能有助于它们在生物技术和制药中的应用(J. Ou et al., 2020)。

阻燃性和抗菌性能

丙烯酰胺衍生物还被用于探索其在纺织品中的应用,比如赋予棉织物阻燃和抗菌性能。这项研究强调了丙烯酰胺化合物在增强纺织品功能性方面的潜力,使其更安全、更耐用(A. Waly et al., 2009)。

热响应聚合物

基于丙烯酰胺衍生物的可由pH和CO2调节的热响应聚合物的研究突显了这些化合物在开发敏感和响应性材料方面的重要潜力。这些聚合物的溶解性可以通过pH和CO2调节,表明它们在环境响应性涂层、药物传递系统和智能材料中的应用(Xue Jiang et al., 2014)。

属性

IUPAC Name |

(E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-3-14-9-10-16(21-14)11-12-17(19)18-13-5-7-15(8-6-13)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSZTJHXNMGFRG-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)

![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)

![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)

![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)